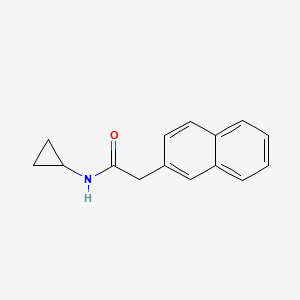
N-cyclopropyl-2-(2-naphthyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(2-naphthyl)acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered in 2005 by a team of researchers from the University of British Columbia and has since been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
N-cyclopropyl-2-(2-naphthyl)acetamide works by selectively inhibiting RNA polymerase I transcription. This leads to a reduction in ribosome biogenesis, which is necessary for the growth and survival of cancer cells. Inhibition of RNA polymerase I transcription also leads to the activation of the p53 tumor suppressor pathway, which further contributes to cell death.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2-naphthyl)acetamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models. N-cyclopropyl-2-(2-naphthyl)acetamide has also been shown to have an effect on DNA damage response pathways, which may contribute to its antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopropyl-2-(2-naphthyl)acetamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. It has also been shown to be effective in preclinical models of multiple myeloma, lymphoma, and acute myeloid leukemia. One limitation of N-cyclopropyl-2-(2-naphthyl)acetamide is its limited solubility, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness in some cases.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-2-(2-naphthyl)acetamide. One area of interest is combination therapy, where N-cyclopropyl-2-(2-naphthyl)acetamide is used in combination with other cancer treatments to enhance its effectiveness. Another area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription. Finally, there is interest in exploring the use of N-cyclopropyl-2-(2-naphthyl)acetamide in other types of cancer, such as breast cancer and lung cancer.
Métodos De Síntesis
The synthesis of N-cyclopropyl-2-(2-naphthyl)acetamide involves several steps, starting with the reaction of 2-naphthylacetic acid with thionyl chloride to form the acid chloride. This is then reacted with cyclopropylamine to form the amide. The final step involves the reaction of the amide with trifluoroacetic anhydride to form N-cyclopropyl-2-(2-naphthyl)acetamide.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(2-naphthyl)acetamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many cancer cells. This leads to a reduction in ribosome biogenesis and ultimately, cell death. N-cyclopropyl-2-(2-naphthyl)acetamide has been shown to be effective in preclinical models of multiple myeloma, lymphoma, and acute myeloid leukemia.
Propiedades
IUPAC Name |
N-cyclopropyl-2-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-15(16-14-7-8-14)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-6,9,14H,7-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOMXRUMBVADGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(naphthalen-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)

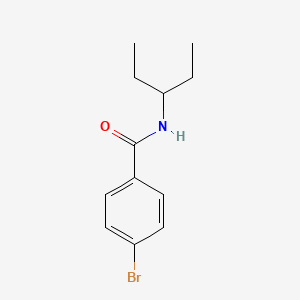

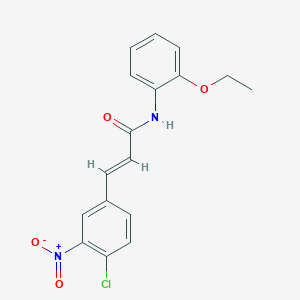
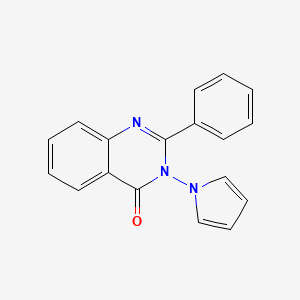
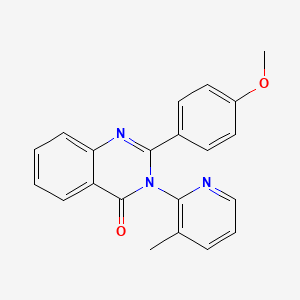
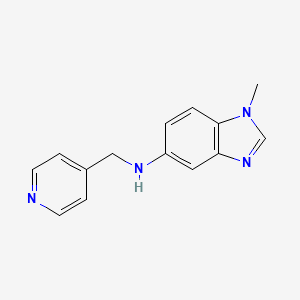

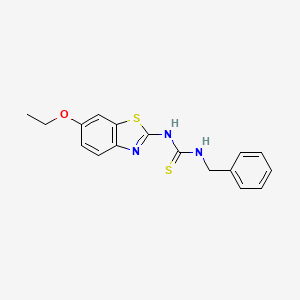
![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5755886.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5755896.png)